

A Comprehensive Technical Guide to 3,3'-Diheptyloxacarbocyanine Iodide for Membrane Studies

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Compound of Interest

Compound Name: 3,3'-Diheptylthiacarbocyanine
iodide

Cat. No.: B1147979

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 3,3'-diheptyloxacarbocyanine iodide, a fluorescent probe essential for advanced membrane studies. Commonly known as DiOC7(3), this dye is a member of the lipophilic, cationic carbocyanine family, which is widely utilized for its sensitivity to electrical membrane potential. This document outlines its physicochemical properties, mechanism of action, key applications, detailed experimental protocols, and safety considerations to facilitate its effective use in research and development.

A note on nomenclature: The user specified "thiacarbocyanine." However, the diheptyl variant with available technical data is 3,3'-diheptyloxacarbocyanine iodide (DiOC7(3)), which contains a benzoxazole nucleus instead of a benzothiazole nucleus. This guide focuses on the latter compound, as its properties and applications are well-documented for membrane studies.

Physicochemical and Spectroscopic Properties

DiOC7(3) is a lipophilic, positively charged fluorescent dye. Its long heptyl chains facilitate its incorporation into lipid bilayers, while its cationic nature drives its accumulation in compartments with a negative membrane potential. Key properties are summarized below.

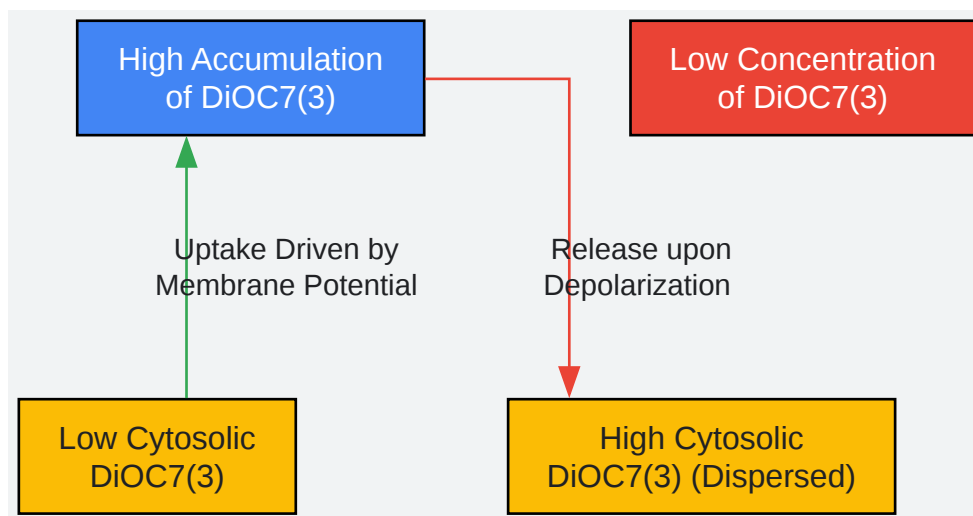
Property	Value	Reference
Common Name	DiOC7(3)	[1][2]
Systematic Name	3,3'-Diheptyloxacarbocyanine iodide	[1][3]
CAS Number	53213-90-4	N/A
Molecular Formula	C ₃₁ H ₄₁ IN ₂ O ₂	N/A
Molecular Weight	600.57 g/mol	N/A
Appearance	Solid	N/A
Solubility	Soluble in DMSO, DMF, Ethanol	[4]
Excitation Maximum (Ex)	~480-490 nm	[1]
Emission Maximum (Em)	~510-520 nm	[1]

Mechanism of Action for Membrane Potential Sensing

DiOC7(3) functions as a slow-response potentiometric probe. Its mechanism is based on its electrophoretic distribution across a charged membrane, governed by the Nernst equation.

- **Uptake and Accumulation:** As a positively charged cation, DiOC7(3) is taken up by cells and accumulates in organelles with a high negative interior potential, most notably the mitochondrial matrix.[5] This accumulation is proportional to the magnitude of the membrane potential.[5]
- **Concentration-Dependent Staining:** At low concentrations (e.g., <100 nM), the dye's accumulation is highly specific to mitochondria due to their significant membrane potential (-150 to -180 mV).[6] At higher concentrations, the dye will also stain other membranes with less negative potentials, such as the endoplasmic reticulum.[7][8]
- **Fluorescence Response:** In healthy, polarized cells, the dye accumulates in mitochondria at high concentrations, which can lead to self-quenching of its fluorescence. When the

mitochondrial membrane potential collapses (depolarizes), as occurs during apoptosis or in response to metabolic poisons, the dye is released from the mitochondria into the cytoplasm. [4] This redistribution leads to a measurable change in fluorescence intensity, which can be monitored by fluorescence microscopy, spectrofluorometry, or flow cytometry.



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Mechanism of DiOC7(3) accumulation based on mitochondrial membrane potential.

Applications in Research and Drug Development

The unique properties of DiOC7(3) make it a versatile tool for various applications.

- **Assessment of Mitochondrial Health and Apoptosis:** The mitochondrial membrane potential is a key indicator of cellular health. A collapse in this potential is an early hallmark of apoptosis. DiOC7(3) is widely used to monitor this change, providing a method to screen for compounds that induce or prevent apoptosis.[4]
- **Staining of the Endoplasmic Reticulum (ER):** At higher concentrations, DiOC7(3) serves as an effective stain for visualizing the structure and dynamics of the ER in living and fixed cells. [9]
- **Drug Discovery and Toxicology:** In drug development, DiOC7(3) can be used in high-throughput screening assays to identify compounds that modulate mitochondrial function.[10] It is particularly valuable for assessing the off-target toxicological effects of drug candidates on mitochondria.

- In Vivo Imaging: The dye has been successfully used in animal models to quantify vascular densities in excised tissues, demonstrating its utility for ex vivo analysis following in vivo administration.^[1]

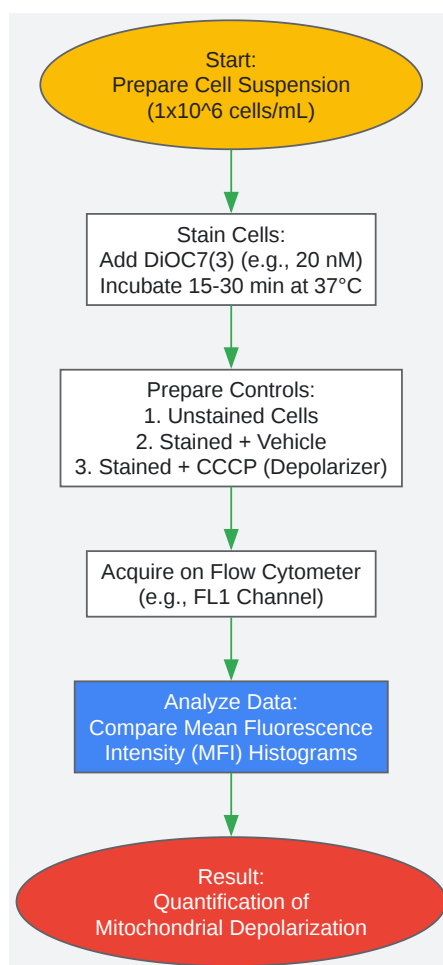
Experimental Protocols

Successful use of DiOC7(3) requires careful optimization of dye concentration and incubation time, which can be cell-type dependent.

This protocol provides a general workflow for assessing changes in mitochondrial membrane potential in a cell suspension.

- Cell Preparation:
 - Harvest cells and wash with phosphate-buffered saline (PBS) or a suitable buffer (e.g., HBSS).
 - Resuspend the cell pellet to a concentration of 1×10^6 cells/mL in the desired buffer or culture medium.
- Stock Solution Preparation:
 - Prepare a 1-10 mM stock solution of DiOC7(3) in high-quality, anhydrous dimethyl sulfoxide (DMSO).^[8]
 - Store aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.^[8]
- Staining:
 - Prepare a fresh working solution of DiOC7(3). For mitochondrial potential, a final concentration in the range of 10-100 nM is recommended as a starting point.
 - Add the working solution to the cell suspension.
 - Incubate for 15-30 minutes at 37°C, protected from light.^[8]
- Controls:

- Unstained Control: Cells without any dye to set baseline fluorescence.
- Positive Control (Depolarization): Treat a sample of stained cells with a depolarizing agent, such as 50 μ M Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), for 5-10 minutes prior to analysis.[6][11] This will cause a significant decrease in fluorescence and serves as a benchmark for depolarization.
- Analysis:
 - Analyze the samples on a flow cytometer. DiOC7(3) fluorescence can be detected using the FITC or GFP channel (e.g., 488 nm excitation and ~525/50 nm emission filter).[8]
 - A decrease in fluorescence intensity in the test sample relative to the healthy control indicates mitochondrial depolarization.



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Experimental workflow for analyzing mitochondrial potential with DiOC7(3) via flow cytometry.

- Cell Preparation:
 - Culture adherent cells on sterile glass coverslips or in imaging-compatible dishes.
- Staining:
 - Prepare a working solution of DiOC7(3) at a higher concentration than for mitochondrial staining (e.g., 0.5-2.5 μ M) in a suitable buffer or medium.
 - Remove the culture medium and wash the cells gently with pre-warmed buffer.
 - Add the DiOC7(3) working solution to the cells and incubate for 10-20 minutes at 37°C, protected from light.
- Washing and Imaging:
 - Remove the staining solution and wash the cells 2-3 times with fresh, pre-warmed buffer or medium to remove excess dye.
 - Mount the coverslip or place the dish on a fluorescence microscope equipped with a standard FITC/GFP filter set for imaging.

Safety and Handling

While comprehensive toxicological data for DiOC7(3) is not readily available, related carbocyanine dyes are known to be hazardous. Standard laboratory precautions should be observed.

- Hazard Class: May cause skin, eye, and respiratory irritation. Handle as a potentially hazardous chemical.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or chemical fume hood.

- Storage: Store at -20°C, protected from light and moisture, to ensure stability.

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